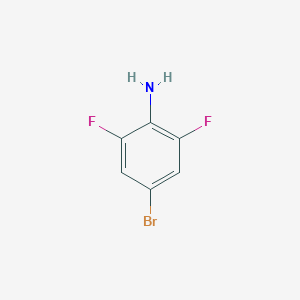

4-Bromo-2,6-difluoroaniline

Descripción general

Descripción

4-Bromo-2,6-difluoroaniline is an aniline derivative characterized by the presence of bromine at the para position and two fluorine atoms at the ortho positions on the benzene ring. Its chemical formula is C6H4BrF2N, and it has a molecular weight of 208.01 g/mol . This compound is known for its applications in various chemical processes due to its unique reactivity and functional groups .

Mecanismo De Acción

Target of Action

4-Bromo-2,6-difluoroaniline is a versatile building block in chemical synthesis due to its multiple substituents The bromo-substituent allows pd-catalysed coupling reactions, which can be used to expand the size of the molecule .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets via chemical reactions. The bromo-substituent allows Pd-catalysed coupling reactions, which can be used to expand the size of the molecule . The amine group can act as a nucleophile in a chemical reaction or can be oxidized to amine oxide to synthesize conjugated azo compounds .

Biochemical Pathways

It has been used in the synthesis of various compounds, indicating its role in multiple biochemical pathways .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For instance, it has been used in the synthesis of a Pd-azobenzene complex that has shown photo-switching properties, being able to reversibly switch to two discrete self-assembled structures .

Análisis Bioquímico

Biochemical Properties

The bromo-substituent of 4-Bromo-2,6-difluoroaniline allows Pd-catalysed coupling reaction for expanding the size of the molecule . The amine group is used as a nucleophile in a chemical reaction, or it can also be oxidised to amine oxide to synthesize conjugated azo compounds .

Cellular Effects

Currently, there is limited information available on the specific cellular effects of this compound. It is known that the compound can be used in the synthesis of various macromolecules, which could potentially influence cellular processes .

Molecular Mechanism

The fluoro-substitutes of this compound adjust the energy level of the molecular orbitals while they can undergo nucleophilic aromatic substitution for designing macromolecules . A Pd-azobenzene complex based on this compound has shown photo-switching properties, indicating that it can reversibly switch to two discrete self-assembled structures .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 63-65 °C (lit.) .

Metabolic Pathways

The compound’s amine group can participate in various biochemical reactions, suggesting potential interactions with enzymes or cofactors .

Subcellular Localization

The compound’s ability to participate in various chemical reactions suggests that it could potentially interact with specific compartments or organelles within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-difluoroaniline can be synthesized through several methods. One common method involves the bromination of 2,6-difluoroaniline using a bromine reagent. The reaction typically involves acetyl-based protection, bromination, and deprotection steps . Another method involves the direct bromination of 2,6-difluoroaniline using bromine in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of environmentally friendly reagents and optimized reaction conditions to achieve high yields and minimize waste. For example, using hydrobromic acid as a bromine source can replace elemental bromine, making the process safer and more efficient .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2,6-difluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form larger molecules.

Oxidation Reactions: The amine group can be oxidized to form amine oxides, which are useful intermediates in the synthesis of azo compounds.

Nucleophilic Aromatic Substitution:

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: Such as amines or thiols for nucleophilic aromatic substitution.

Major Products:

Coupling Products: Larger aromatic compounds.

Azo Compounds: Formed through oxidation reactions.

Substituted Aromatics: Resulting from nucleophilic aromatic substitution.

Aplicaciones Científicas De Investigación

4-Bromo-2,6-difluoroaniline is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules, such as azo dyes and macromolecules.

Biology: In the development of fluorescent probes for biological imaging.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of materials for organic light-emitting diodes (OLEDs) and solar cells.

Comparación Con Compuestos Similares

2,6-Difluoroaniline: Lacks the bromine atom, making it less reactive in coupling reactions.

4-Bromo-2,5-difluoroaniline: Similar structure but with different fluorine positions, affecting its reactivity.

2-Bromo-4,6-difluoroaniline: Similar but with different substitution pattern, influencing its chemical behavior.

Uniqueness: 4-Bromo-2,6-difluoroaniline is unique due to its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile building block in chemical synthesis .

Actividad Biológica

4-Bromo-2,6-difluoroaniline (CAS Number: 67567-26-4) is an organic compound classified as an aniline derivative. It features a bromine atom at the para-position and two fluorine atoms at the ortho-positions on the benzene ring, giving it a molecular formula of C₆H₄BrF₂N and a molecular weight of 208.01 g/mol. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities.

The compound appears as a white crystalline solid and exhibits versatile chemical reactivity due to its multiple substituents. Its structure allows for participation in palladium-catalyzed coupling reactions, making it a significant precursor for synthesizing complex organic compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrF₂N |

| Molecular Weight | 208.01 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 63 – 65 °C |

Biological Activity

Research has indicated that halogenated anilines, including this compound, exhibit notable biological activity. This compound has been studied for its potential role as an inhibitor of tyrosine kinases, particularly in relation to cancer therapies targeting epidermal growth factor receptors (EGFR) and HER-2. The structure-activity relationship (SAR) of such compounds suggests that specific substituents can enhance their inhibitory effects on these critical receptors involved in tumor growth and proliferation.

The biological mechanism of action for this compound is primarily linked to its ability to interact with enzymes through competitive inhibition mechanisms. This interaction is crucial for developing targeted cancer therapies that exploit these pathways. For instance, derivatives of this compound have shown promise in inhibiting VEGF receptor tyrosine kinases, which are vital in angiogenesis and tumor growth.

Case Studies

- Inhibition of EGFR : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against EGFR, which is often overexpressed in various cancers. The study highlighted the importance of fluorine substitution in enhancing binding affinity to the receptor.

- Nephrotoxicity Assessment : Another investigation focused on the nephrotoxic effects associated with exposure to halogenated anilines. It was found that certain concentrations of this compound could induce nephrotoxicity in animal models, raising concerns about its safety profile in medicinal applications.

- Material Science Applications : The compound has also been utilized in synthesizing advanced materials such as hole-transporting materials for perovskite solar cells and OLEDs (organic light-emitting diodes). Its unique electronic properties due to fluorination make it suitable for these applications.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Tyrosine Kinase Inhibition : Research indicates that halogenated anilines can act as effective inhibitors of tyrosine kinases involved in cancer progression.

- Environmental Impact : Investigations into the environmental effects of this compound have raised concerns about its nephrotoxic potential, necessitating further studies on its safety and ecological impact.

Propiedades

IUPAC Name |

4-bromo-2,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQSQUAVMNHOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346178 | |

| Record name | 4-Bromo-2,6-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67567-26-4 | |

| Record name | 4-Bromo-2,6-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-bromo-2,6-difluoroaniline?

A: this compound, a halogenated aniline derivative, has the molecular formula C6H4BrF2N [, ]. While the provided abstracts don't explicitly mention molecular weight or spectroscopic data, they highlight its use as a precursor for synthesizing more complex molecules like phenoxyimine ligands []. These ligands are characterized using techniques like IR, 1H NMR, 13C NMR, and HRMS.

Q2: How is this compound used in synthetic chemistry?

A: The research demonstrates the utility of this compound as a building block in organic synthesis []. Specifically, it undergoes Suzuki coupling with 4-styrylboronic acid, showcasing its reactivity towards forming a difluorovinylbiphenyl group. This intermediate subsequently reacts with various arylaldehydes to yield novel phenoxyimine ligands. The highlighted advantages of this synthetic route include its simplicity, mild conditions, and good yields [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.